molecular formula C10H19NO2 B13328838 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol

Cat. No.: B13328838
M. Wt: 185.26 g/mol
InChI Key: ASXCBYGSJTUAFK-UHFFFAOYSA-N
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Description

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutanol core with a tetrahydro-2H-pyran-4-yl group attached via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The cyclobutanol core provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is unique due to its combination of a cyclobutanol core with a tetrahydro-2H-pyran-4-yl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C10H19NO2/c12-10(4-1-5-10)8-11-9-2-6-13-7-3-9/h9,11-12H,1-8H2

InChI Key

ASXCBYGSJTUAFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNC2CCOCC2)O

Origin of Product

United States

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